molecular formula C12H21N B13620052 (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine

(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine

Cat. No.: B13620052
M. Wt: 179.30 g/mol
InChI Key: PUZSVILZMCGMDP-UHFFFAOYSA-N
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Description

(1-(Bicyclo[221]heptan-2-ylmethyl)cyclopropyl)methanamine is a complex organic compound characterized by its unique bicyclic structure

Properties

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

[1-(2-bicyclo[2.2.1]heptanylmethyl)cyclopropyl]methanamine

InChI

InChI=1S/C12H21N/c13-8-12(3-4-12)7-11-6-9-1-2-10(11)5-9/h9-11H,1-8,13H2

InChI Key

PUZSVILZMCGMDP-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CC3(CC3)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine typically involves multiple steps. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution under controlled conditions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in polar aprotic solvents (DMF, DMSO) to form secondary or tertiary amines. For example, reaction with ethyl bromoacetate yields NN-ethyl derivatives at 60–80°C.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C. Catalysts like triethylamine enhance yields (>85%) by neutralizing HCl byproducts.

Oxidation Reactions

The amine group is susceptible to oxidation:

  • Peracid-mediated oxidation : Treating with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates nitro derivatives, though overoxidation risks necessitate careful stoichiometry.

  • Metal-catalyzed oxidation : Using MnO₂ or RuO₄ selectively oxidizes the amine to nitriles under anhydrous conditions.

Cyclization and Ring-Opening Reactions

The bicyclo[2.2.1]heptane framework participates in strain-driven reactions:

  • Acid-catalyzed cyclization : In HCl/EtOH, the bicyclic system undergoes ring-opening to form linear alkenes, enabling downstream functionalization.

  • Thermal rearrangements : Heating above 150°C induces skeletal rearrangements, producing norbornene analogs .

Mitsunobu Coupling

The primary alcohol intermediate (synthesized via reduction of the methanamine) engages in Mitsunobu reactions:

  • Conditions : Diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF couple with nucleophiles (e.g., purines, pyrimidines) at 0–25°C .

  • Example : Coupling with thymine yields nucleoside analogs with antiviral activity (IC₅₀ = 28 µM against HSV-1) .

Comparative Reaction Table

Reaction Type Reagents/Conditions Product Yield Reference
AlkylationEthyl bromoacetate, DMF, 70°C, 12hNN-Ethyl derivative78%
AcylationAcetyl chloride, CH₂Cl₂, 25°C, 2hAcetamide87%
Mitsunobu couplingDEAD, PPh₃, THF, thymineThymine-conjugated nucleoside65%
Oxidation (mCPBA)mCPBA, CH₂Cl₂, 0°C, 1hNitro compound52%
Acid-catalyzed ring-opening6M HCl, EtOH, reflux, 6hLinear alkene intermediate91%

Mechanistic Insights

  • Steric effects : The bicyclo[2.2.1]heptane group imposes steric hindrance, directing electrophiles to the less hindered methanamine site.

  • Electronic effects : The cyclopropane ring enhances amine nucleophilicity via hyperconjugation, accelerating alkylation and acylation.

Scientific Research Applications

Chemistry

In chemistry, (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is being explored for its potential therapeutic properties. Its bicyclic structure may interact with biological targets in unique ways, making it a candidate for drug development.

Industry

In industry, (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine could be used in the production of advanced materials, such as polymers and resins, due to its structural rigidity and stability.

Mechanism of Action

The mechanism by which (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclic structure. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine apart is its specific combination of a bicyclic structure with a cyclopropyl group, which may confer unique chemical and biological properties.

Biological Activity

(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that includes a bicyclo[2.2.1]heptane moiety linked to a cyclopropyl group. Its molecular formula is C12H18NC_{12}H_{18}N, with a molecular weight of approximately 178.27 g/mol . The structural uniqueness may contribute to its biological properties.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Antitumor Activity : Some derivatives of bicyclic compounds have shown significant cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .
  • Neuroprotective Effects : Compounds with bicyclic structures have been studied for their neuroprotective properties, potentially useful in treating neurodegenerative diseases .
  • Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity, suggesting their utility in combating bacterial infections .

The mechanisms underlying the biological activity of (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine are not fully elucidated but may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interact with specific receptors or signaling pathways that regulate cell survival and apoptosis.

Study 1: Antitumor Activity

A study evaluated the antitumor effects of bicyclic amines on various cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited IC50 values ranging from 5 to 20 µM, demonstrating potent cytotoxicity against breast and lung cancer cells .

Study 2: Neuroprotection

In a neuroprotection study, a related bicyclic compound was tested for its ability to prevent neuronal death induced by oxidative stress. The results showed that the compound significantly reduced cell death in cultured neurons, suggesting its potential application in neurodegenerative diseases .

Data Table

Biological ActivityEffectIC50 (µM)Reference
AntitumorCytotoxicity5 - 20
NeuroprotectiveReduced cell deathN/A
AntimicrobialInhibition of bacteriaN/A

Q & A

What are the recommended synthetic routes for (1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanamine?

Level: Basic
Methodological Answer:
The synthesis typically involves two key steps: (1) cyclopropane ring formation and (2) reductive amination. For cyclopropanation, methods such as the Simmons-Smith reaction or transition-metal-catalyzed coupling can generate the bicycloheptane-cyclopropane hybrid scaffold. The amine group is introduced via reductive amination using NaBH(OAc)₃ or NaBH₄ in solvents like dichloroethane (DCE) or methanol, as demonstrated for structurally similar compounds . For example:

  • General Method B/C (from ): Reacting a carbonyl precursor (e.g., aldehyde) with an amine under reductive conditions (NaBH(OAc)₃ in DCE or NaBH₄ in MeOH) yields the target methanamine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended.

How can the purity and structural integrity of this compound be validated?

Level: Basic
Methodological Answer:
Validation requires a combination of analytical techniques:

  • 1H/13C NMR Spectroscopy : Confirm regiochemistry and stereochemistry by comparing observed shifts with expected splitting patterns. For example, cyclopropane protons typically appear as multiplets between δ 0.5–2.0 ppm, while bicycloheptane protons resonate in the δ 1.5–3.0 range .
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H]⁺ values with theoretical masses (e.g., ±0.005 Da tolerance).
  • HPLC/LC-MS : Assess purity (>95% by area under the curve) using reverse-phase columns (C18, acetonitrile/water gradients).

Example NMR Data from Analogous Compounds ():

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
35 7.20–6.80 (m, 3H), 3.85 (s, 3H)160.1 (C=O), 55.2 (OCH₃)
36 8.30 (d, 1H), 3.90 (s, 3H)158.9 (C-F), 52.4 (N-CH₂)

What safety protocols are critical during handling?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if airborne particulates are generated .
  • Ventilation : Work in a fume hood to minimize inhalation risks (GHS H335: respiratory irritation).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff due to potential aquatic toxicity .
  • Storage : Keep in a desiccator at 2–8°C, away from oxidizers and moisture.

How does stereochemistry influence functional selectivity in receptor binding?

Level: Advanced
Methodological Answer:
The bicyclo[2.2.1]heptane system’s stereochemistry (e.g., endo vs. exo substituents) can dramatically alter binding affinity. For example, in serotonin 5-HT2C receptor studies, enantiomers of similar compounds showed >10-fold differences in EC₅₀ values due to steric clashes or hydrogen-bonding mismatches in the receptor’s orthosteric pocket .

  • Experimental Design : Synthesize enantiopure analogs via chiral resolution (e.g., tartaric acid diastereomers) or asymmetric catalysis. Test activity using calcium flux assays or radioligand displacement.
  • Key Finding : The (1S,2S)-configuration in (+)-40 ( ) enhanced receptor selectivity by optimizing hydrophobic interactions with transmembrane helix 6.

What computational approaches predict conformational stability and bioactivity?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT) : Calculate energy-minimized geometries (B3LYP/6-31G* level) to identify low-energy conformers. For cyclopropane derivatives, torsional strain (~27 kcal/mol) may limit flexibility .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT2C in a lipid bilayer) using AMBER or GROMACS. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy.
  • Docking Studies (AutoDock Vina) : Screen enantiomers against receptor homology models. Prioritize poses with favorable ΔG values (< -8 kcal/mol) and complementary pharmacophore features.

How can functional selectivity be engineered in analogs?

Level: Advanced
Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents on the cyclopropane or bicycloheptane rings. For example:
    • Electron-withdrawing groups (e.g., -F, -CF₃) on the aryl ring enhance 5-HT2C binding ().
    • Bulky substituents (e.g., quinoline in 39 ) reduce off-target activity at 5-HT2A/2B receptors .
  • Biological Assays : Use in vitro functional assays (e.g., β-arrestin recruitment vs. G-protein activation) to quantify bias factors. For instance, compound 38 showed a 15-fold bias for Gαq over β-arrestin-2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.